molecular formula C17H14BrNO2S B3018249 3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1421504-94-0

3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B3018249
CAS No.: 1421504-94-0
M. Wt: 376.27
InChI Key: QXRCXRDLWBRWON-UHFFFAOYSA-N
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Description

3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a bromine atom at the third position and two different heterocyclic groups, furan and thiophene, attached via methylene bridges. The presence of these heterocyclic groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the third position of the benzamide ring.

    Formation of Furan-3-ylmethyl and Thiophen-2-ylmethyl Groups: The furan and thiophene rings are functionalized with methylene groups through reactions with formaldehyde or other suitable methylene donors.

    Coupling Reaction: The brominated benzamide is then coupled with the furan-3-ylmethyl and thiophen-2-ylmethyl groups using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The furan and thiophene rings can undergo oxidation to form corresponding oxides or reduction to form dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or ether.

Major Products Formed

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of furan and thiophene rings.

    Reduction Products: Reduced derivatives of furan and thiophene rings.

Scientific Research Applications

3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of bromine, furan, and thiophene groups allows the compound to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: can be compared with other similar compounds, such as:

    3-bromo-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with the furan ring attached at the second position.

    3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

    3-bromo-N-(furan-3-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a pyridine ring instead of thiophene.

The uniqueness of This compound lies in the specific combination of bromine, furan, and thiophene groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S/c18-15-4-1-3-14(9-15)17(20)19(10-13-6-7-21-12-13)11-16-5-2-8-22-16/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRCXRDLWBRWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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